molecular formula C18H22NO5PS B152932 tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate CAS No. 410529-86-1

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Cat. No. B152932
M. Wt: 395.4 g/mol
InChI Key: UCMWADAMYQKLQA-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical entity that appears to be related to a class of tert-butyl sulfonylcarbamates, which are of interest in various chemical synthesis processes. These compounds are often used as intermediates or building blocks in organic synthesis due to their reactivity and the protective groups they offer .

Synthesis Analysis

The synthesis of tert-butyl sulfonylcarbamates can be achieved through different methods. One approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Another method includes the asymmetric Mannich reaction, which is used to synthesize chiral tert-butyl phenyl(phenylsulfonyl)methylcarbamate . These methods highlight the versatility of tert-butyl sulfonylcarbamates in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl sulfonylcarbamates is characterized by the presence of a sulfonyl group, which can strongly interact with other parts of the molecule, such as a thiadiazole ring in related compounds . This interaction can lead to a distorted arrangement around the sulfur atom, affecting the overall molecular geometry and reactivity.

Chemical Reactions Analysis

Tert-butyl sulfonylcarbamates can undergo various chemical transformations. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl sulfonylcarbamates can be involved in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles . These reactions demonstrate the utility of tert-butyl sulfonylcarbamates in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfonylcarbamates are influenced by their molecular structure. The presence of tert-butyl and sulfonyl groups can affect the solubility, stability, and reactivity of these compounds. For instance, the pKa values of related sulfonamides range from 14.0 to 16.4 in DMSO and from 10.07 to 11.53 in water, indicating their acidic nature . The electrochemical properties, such as cleavage potentials, also vary depending on the substituents present in the molecule .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302+H312+H332-H315-H319-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMWADAMYQKLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464595
Record name tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

CAS RN

410529-86-1
Record name tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl methylsulfonylcarbamate (2 g, 10 mmol) in THF (25 mL) at −78° C. was added LDA (2 M in THF, 15.4 mL, 30.7 mmol). Upon completion of addition, the reaction mixture stirred for 10 min and then diphenylphosphinic chloride (2.42 g, 10.2 mmol) was added drop wise to the reaction at −78° C. After 90 min, water (100 mL) was added and the reaction mixture was diluted with ethyl acetate (250 mL). The aqueous layer was adjusted to pH 5 with 5% aqueous HCl. The white precipitate that formed was filtered and the solid dried in vacuo to give tert-butyl(diphenylphosphoryl)methylsulfonylcarbamate (2.9 g, 72% yield) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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